methyl 2-(6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamido)benzoate
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Overview
Description
“Methyl 2-(6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamido)benzoate” is a chemical compound with the molecular weight of 450.4 g/mol . It is related to Alrestatin, a compound that has been developed as an aldose reductase inhibitor for the treatment of secondary complications in diabetes .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, compounds were synthesized from 1,8-naphthalimide bearing benzoic acid chloride and amino pyridine in a single step reaction with fair yield .Molecular Structure Analysis
The molecular structure of this compound is complex. It has been reported that the crystal structure of a similar compound, methyl 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate, is monoclinic, with a space group of P21/n . The unit cell parameters are a = 8.0909(6) Å, b = 24.4463(18) Å, c = 12.6980(10) Å, β = 96.6020(10)° .Scientific Research Applications
Antiproliferative Activity in Cancer Research
Methyl 2-(6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamido)benzoate and similar compounds have been explored for their antiproliferative activity against human cancer cells. For example, a related compound, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482), demonstrated promising antiproliferative activity. This compound inhibited tubulin polymerization, leading to cell cycle arrest in cancer cells, indicating its potential as a cancer treatment agent (Minegishi et al., 2015).
Synthesis of Benzofuro and Naphthofuro Isoquinolines
The compound has been utilized in synthetic chemistry, particularly in the synthesis of benzofuro[3,2-c]isoquinoline derivatives. This synthesis involves condensation reactions and intramolecular cyclization, showcasing the compound's utility in creating complex heterocyclic structures with potential pharmaceutical applications (Kalugin & Shestopalov, 2011).
Development of Tubulin Inhibitors
Research has shown that derivatives of this compound can act as tubulin inhibitors. This is significant in the development of anticancer therapies, as tubulin inhibitors disrupt microtubule formation in cancer cells, inhibiting their growth and proliferation (Minegishi et al., 2015).
Application in Heterocyclic Chemistry
The compound is instrumental in heterocyclic chemistry for generating diverse heterocyclic scaffolds. This versatility is crucial in the design and synthesis of new pharmaceuticals, particularly in the development of novel anticancer and antimicrobial agents (Mola et al., 2019).
Photophysical Properties and Emission Tuning
Its derivatives have been studied for their photophysical properties, particularly in the context of aggregation-enhanced emission. This research is relevant in the fields of material science and nanotechnology, where these properties can be exploited in the development of new optical materials and sensors (Srivastava et al., 2016).
Mechanism of Action
Target of Action
It is known that derivatives of the benzo[de]isoquinoline-1,3-dione system, which this compound is a part of, have been synthesized and used as chemosensor systems . These systems are known to exhibit high selectivity in the determination of anions .
Mode of Action
It is known that the principal mechanism of action of similar sensor systems is the pet (photoinduced electron transfer) effect . This effect involves the transfer of an electron from a donor molecule to an acceptor molecule, which is induced by the absorption of light .
Pharmacokinetics
It is known that the triisopropylsilylethynyl groups were grafted to increase the solubility and crystallinity of similar molecules .
Result of Action
It is known that similar molecules have high electron affinity values as confirmed by cyclic voltammetry measurements .
Action Environment
It is known that similar molecules have strong π–π stacking with different stacking arrangements .
Properties
IUPAC Name |
methyl 2-[6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoylamino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-33-26(32)18-11-4-5-14-21(18)27-22(29)15-3-2-6-16-28-24(30)19-12-7-9-17-10-8-13-20(23(17)19)25(28)31/h4-5,7-14H,2-3,6,15-16H2,1H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLZGFWJFPYCQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CCCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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